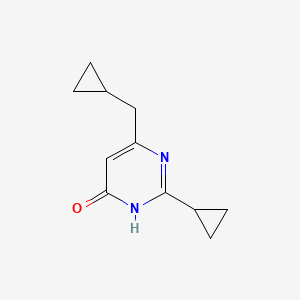

2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidin-4-ol

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, specifically those governing pyrimidine derivatives. The base structure consists of a pyrimidine ring, which is defined as an aromatic, heterocyclic organic compound similar to pyridine but containing nitrogen atoms at positions 1 and 3 in the six-membered ring. The nomenclature system for pyrimidines follows straightforward principles, though complications arise with tautomeric hydroxyl groups, which exist primarily in their cyclic amide forms. In the case of this compound, the hydroxyl group at position 4 would more accurately be described in its tautomeric form as 2-cyclopropyl-6-(cyclopropylmethyl)pyrimidin-4-one, reflecting the predominant keto form in solution.

The systematic naming process begins with the identification of the parent pyrimidine heterocycle, followed by the specification of substituent positions and their chemical nature. The cyclopropyl group at position 2 represents a three-membered saturated carbocyclic ring directly attached to the pyrimidine carbon atom. The cyclopropylmethyl substituent at position 6 comprises a methylene bridge connecting the pyrimidine ring to another three-membered cyclopropyl group. This structural arrangement creates a molecular architecture with significant steric bulk and conformational constraints that influence the compound's physical and chemical properties.

| Structural Component | Position | Chemical Description | Molecular Contribution |

|---|---|---|---|

| Pyrimidine core | 1,3-diazine | Six-membered aromatic ring | C₄H₂N₂ |

| Hydroxyl/Oxo group | Position 4 | Tautomeric functionality | O |

| Cyclopropyl group | Position 2 | Three-membered saturated ring | C₃H₅ |

| Cyclopropylmethyl group | Position 6 | Methylene-linked cyclopropyl | C₄H₇ |

Historical Context of Pyrimidin-4-ol Derivatives in Heterocyclic Chemistry

The historical development of pyrimidin-4-ol derivatives traces back to the early foundations of heterocyclic chemistry, with the first pyrimidine-related compound, alloxan (5,5-dihydroxypyrimidine-2,4,6-trione), being isolated in 1818 through the oxidation of uric acid with nitric acid by Brugnatelli. This landmark discovery established pyrimidines as an important class of heterocyclic compounds with significant biological relevance. The systematic study of pyrimidines began in earnest during the 1880s, when Pinner developed synthetic methodologies for pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines. Pinner's pioneering work led to the proposal of the term "pyrimidin" in 1885, establishing the nomenclature foundation that continues to govern these compounds today.

The preparation of the parent pyrimidine compound was first achieved by Gabriel and Colman in 1900, who developed a synthetic route involving the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This methodology established fundamental principles for pyrimidine synthesis that would influence subsequent developments in the field. The recognition of pyrimidines as essential components of nucleic acids, specifically in the nucleobases cytosine, thymine, and uracil, further elevated their importance in biochemical research and pharmaceutical development.

Modern synthetic approaches to pyrimidin-4-ol derivatives have expanded significantly beyond these early methods, incorporating advanced cross-coupling chemistry and sophisticated reaction mechanisms. Contemporary research has demonstrated that most synthetic pathways leading to pyrimidine derivatives rely on carbonyl compound and amine condensation reactions, with complementary strategies utilizing cross-coupling chemistry to introduce substituents onto activated heterocycles. The development of efficient synthetic methodologies, such as iodine-catalyzed tandem oxidative cyclization, has simplified synthetic processes by enabling multiple reactions to occur in single-step procedures.

Positional Isomerism in Cyclopropyl-Substituted Pyrimidines

Positional isomerism in cyclopropyl-substituted pyrimidines represents a critical aspect of structure-activity relationships within this compound class, with the specific positioning of cyclopropyl groups significantly influencing molecular properties and potential biological activities. The pyrimidine ring system provides multiple sites for substitution, with positions 2, 4, 5, and 6 being the most commonly functionalized locations. In the case of this compound, the strategic placement of cyclopropyl-containing substituents at positions 2 and 6 creates a unique electronic and steric environment that distinguishes it from other possible isomeric arrangements.

Comparative analysis of related cyclopropyl-substituted pyrimidines reveals the importance of substitution patterns in determining molecular behavior. For instance, 6-cyclopropylpyrimidin-4-ol (Chemical Abstracts Service number 7038-75-7) represents a simpler analog containing only a single cyclopropyl substituent at position 6. The molecular formula C₇H₈N₂O of this compound contrasts with the more complex C₁₁H₁₄N₂O formula of the target compound, illustrating how additional substitution increases molecular complexity. Similarly, 2-cyclopropylpyrimidin-4-ol (with molecular formula C₇H₈N₂O) demonstrates the structural consequences of cyclopropyl placement at position 2 rather than position 6.

The presence of both direct cyclopropyl substitution and cyclopropylmethyl substitution in this compound creates distinct conformational preferences compared to singly substituted analogs. The cyclopropylmethyl group at position 6 introduces additional conformational flexibility through the methylene linker, while maintaining the steric bulk and electronic properties associated with the cyclopropyl ring. This structural arrangement contrasts sharply with compounds such as 2-Cyclopropyl-6-propylpyrimidin-4-ol (Chemical Abstracts Service number 1153408-73-1), which contains a linear propyl group rather than the cyclic cyclopropylmethyl substituent.

The electronic consequences of dual cyclopropyl substitution in this compound extend beyond simple steric considerations to encompass significant alterations in molecular orbital distributions and electron density patterns. Cyclopropyl groups are known for their unique electronic properties, including their ability to participate in hyperconjugative interactions and their tendency to stabilize adjacent carbocation centers. The positioning of these groups at the 2 and 6 positions of the pyrimidine ring creates a molecular environment where these electronic effects can influence both the reactivity of the heterocyclic core and the potential for specific molecular interactions with biological targets.

Properties

IUPAC Name |

2-cyclopropyl-4-(cyclopropylmethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-10-6-9(5-7-1-2-7)12-11(13-10)8-3-4-8/h6-8H,1-5H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUYSQBSBGPAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CC(=O)NC(=N2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropylation via Simmons–Smith Cyclopropanation

The Simmons–Smith reaction is a well-established method for stereospecific cyclopropanation of alkenes, utilizing diethyl zinc and dihalomethane reagents. This method has been adapted for introducing cyclopropyl groups on pyrimidine derivatives.

In a key example, a vinyl-substituted pyrimidine intermediate is treated with diethyl zinc and dichloromethane at ambient temperature (around 25 °C) for extended periods (up to 20 hours) to yield cyclopropyl-substituted products with controlled stereochemistry.

This approach allows simultaneous formation of cyclopropyl rings at specific positions, which is crucial for obtaining the 2-cyclopropyl and 6-(cyclopropylmethyl) substituents on the pyrimidin-4-ol scaffold.

Stepwise Assembly Using Substituted Pyrimidine Precursors

Another common synthetic route involves:

- Starting from substituted pyrimidine intermediates such as 2-bromo or 2-chloro pyrimidines.

- Reaction with cyclopropyl-containing nucleophiles or organometallic reagents to introduce cyclopropyl groups.

- Hydroxylation or substitution at the 4-position to yield the pyrimidin-4-ol core.

For example, intermediates like 2-cyclopropyl-6-(dimethoxymethyl)pyrimidin-4-ol have been synthesized by treating pyrimidine precursors with sodium methoxide in alcohol solvents under reflux conditions, followed by purification via chromatography.

Detailed Experimental Conditions and Yields

Research Findings and Analytical Confirmation

The synthesized compounds were confirmed by standard spectroscopic methods including ^1H-NMR, ^13C-NMR, and high-resolution mass spectrometry (HRMS).

Purity and structural integrity were verified by chromatographic techniques such as flash chromatography and HPLC-MS purification.

The cyclopropyl substituents were introduced with high regio- and stereoselectivity, critical for maintaining the desired biological activity of the compound.

Summary of Key Preparation Insights

Simmons–Smith cyclopropanation is a pivotal step for introducing cyclopropyl groups stereospecifically on vinyl-substituted pyrimidines.

Alkoxide-mediated substitution in alcoholic solvents under reflux enables efficient conversion of pyrimidine intermediates to the target pyrimidin-4-ol derivatives with cyclopropyl substituents.

Microwave-assisted amination offers a modern approach to functionalize pyrimidine rings under controlled conditions, enhancing reaction rates and yields.

Purification typically involves silica gel chromatography or HPLC-MS to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

- Role : 2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidin-4-ol serves as a versatile building block for synthesizing more complex pyrimidine derivatives. Its unique cyclopropyl substitution pattern enhances its reactivity and stability compared to other pyrimidines.

Reactivity

- The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include:

- Oxidation : Potassium permanganate or hydrogen peroxide.

- Reduction : Sodium borohydride or lithium aluminum hydride.

- Substitution : Halogens or nucleophiles under controlled conditions.

Biological Applications

Anti-inflammatory Properties

- Mechanism : Research indicates that this compound exhibits significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. In vitro studies have reported an IC50 value of approximately 0.04 μmol for COX-2 inhibition, comparable to established anti-inflammatory drugs like celecoxib .

| Compound Name | IC50 (μmol) | Activity Type |

|---|---|---|

| This compound | 0.04 | COX-2 Inhibition |

| Celecoxib | 0.04 | COX-2 Inhibition |

Antimicrobial Activity

- Preliminary studies suggest that the compound may exhibit activity against various bacterial strains, although further research is needed to elucidate its specific mechanisms and efficacy levels.

Medicinal Applications

Therapeutic Potential

- The compound is being investigated for its potential therapeutic effects in treating various diseases, including inflammatory conditions and infections. Its ability to modulate key enzymes involved in inflammatory pathways positions it as a candidate for drug development.

Industrial Applications

Material Development

- In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique properties can enhance the performance of materials in various applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. Modifications in the pyrimidine scaffold can significantly impact its activity against specific targets. For instance, alterations in substituents have shown to enhance potency against COX enzymes .

Case Studies

-

Inhibition Studies

- A study focused on the SAR of pyrimidine derivatives identified that modifying substituents on the pyrimidine ring could lead to enhanced anti-inflammatory activity. The most potent compounds demonstrated significant inhibition of COX enzymes, highlighting the importance of structural modifications .

- Comparative Analysis

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Observations:

- Position 2: The target compound’s cyclopropyl group contrasts with PPA’s pyridyl group and the chloro substituent in the carboxylic acid derivative. Cyclopropyl may improve membrane permeability compared to polar pyridyl or electronegative chloro groups.

Physicochemical Properties

Table 3: Estimated Physicochemical Properties

Implications:

- The carboxylic acid derivative’s ionization at physiological pH enhances solubility but reduces cell permeability .

Biological Activity

2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a unique substitution pattern that may enhance its biological efficacy, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 176.22 g/mol. Its structure features two cyclopropyl groups and a hydroxyl group attached to the pyrimidine ring, which contributes to its distinctive chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in inflammatory and microbial pathways. Notably, it has been shown to inhibit key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha (TNF-α), which are crucial in the inflammatory response.

Anti-inflammatory Properties

Research indicates that this compound possesses significant anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce the activity of cyclooxygenase enzymes (COX), which are vital in the synthesis of pro-inflammatory prostaglandins. For instance, one study reported an IC50 value of 0.04 μmol for COX-2 inhibition, comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although specific mechanisms and efficacy levels require further exploration.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the pyrimidine scaffold can significantly impact biological activity. For example, alterations in substituents on the pyrimidine ring have been shown to enhance potency against specific targets .

Comparative Analysis with Similar Compounds

A comparison with similar pyrimidine derivatives reveals that while many share common anti-inflammatory properties, the unique cyclopropyl substitution pattern in this compound may confer distinct advantages in terms of stability and selectivity.

| Compound Name | IC50 (μmol) | Activity Type |

|---|---|---|

| This compound | 0.04 | COX-2 Inhibition |

| Celecoxib | 0.04 | COX-2 Inhibition |

| Other Pyrimidine Derivative A | Varies | Varies |

Case Studies

- In Vivo Anti-inflammatory Study : In a rat model of adjuvant arthritis, administration of this compound resulted in reduced paw edema and systemic inflammation markers, suggesting its potential as an effective anti-inflammatory agent .

- Antimicrobial Efficacy : A study evaluating the antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA) indicated that this compound could inhibit bacterial growth at low concentrations, warranting further investigation into its clinical applications .

Q & A

Basic Research Questions

Q. What are the key structural features of 2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidin-4-ol, and how do they influence its chemical reactivity?

- The compound contains two cyclopropyl substituents on a pyrimidine scaffold. Cyclopropyl groups are electron-rich due to their strained sp³ hybridized orbitals, which can enhance nucleophilic substitution reactions at adjacent positions. The steric bulk of the cyclopropylmethyl group at position 6 may hinder reactivity at the pyrimidine ring’s C2 and C4 positions, necessitating careful selection of catalysts or directing groups for functionalization. Structural analogs like 2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid (CAS 1240599-70-5) demonstrate similar steric and electronic challenges in substitution reactions .

Q. What spectroscopic methods are recommended to confirm the substitution pattern and purity of this compound?

- High-resolution NMR (¹H/¹³C) is critical for identifying cyclopropyl proton environments (δ ~0.5–1.5 ppm) and pyrimidine ring protons. Mass spectrometry (HRMS) can confirm molecular weight (e.g., C₁₁H₁₄N₂O: calculated 202.12 g/mol). X-ray crystallography is recommended for unambiguous structural confirmation, especially given potential isomerism from cyclopropyl orientation. Purity should be assessed via HPLC with UV detection, as demonstrated in quality control protocols for related pyrimidine derivatives .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing multiple cyclopropyl groups into pyrimidine systems while maintaining regioselectivity?

- A stepwise approach is often required:

- Step 1: Introduce the first cyclopropyl group via cross-coupling (e.g., Suzuki-Miyaura) using a pre-functionalized cyclopropyl boronic ester.

- Step 2: Protect reactive sites (e.g., hydroxyl groups) before introducing the second cyclopropylmethyl group via alkylation or nucleophilic substitution.

- Step 3: Deprotect and purify using column chromatography or recrystallization.

- Regioselectivity challenges, as seen in the synthesis of 4-(substituted phenyl)pyrimidin-2-ol derivatives, may require directing groups or transition metal catalysts to control substitution patterns .

Q. How can computational modeling aid in predicting the biological activity or stability of this compound?

- Density Functional Theory (DFT) calculations can assess the compound’s electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies may identify potential interactions with biological targets (e.g., enzymes in antimicrobial pathways). Stability under physiological conditions (pH, temperature) can be modeled using molecular dynamics simulations, guiding experimental design for in vitro assays .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported reaction yields for cyclopropane-functionalized pyrimidines across different studies?

- Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading, or temperature). A systematic approach includes:

- Replicating experiments under standardized conditions (e.g., anhydrous solvents, inert atmosphere).

- Analyzing intermediates via in-situ techniques (e.g., IR spectroscopy) to identify side reactions.

- Comparing kinetic data (e.g., Arrhenius plots) to isolate temperature-dependent yield differences.

- For example, trifluoromethylation methods for pyrimidines show significant yield variability depending on reagent choice (e.g., trifluoromethyl iodide vs. sulfonates), necessitating optimization for cyclopropyl analogs .

Q. What experimental controls are essential when evaluating the compound’s potential as a kinase inhibitor or antimicrobial agent?

- Positive controls: Use established inhibitors (e.g., staurosporine for kinases) to validate assay conditions.

- Negative controls: Include solvent-only and scrambled compound samples to rule out nonspecific effects.

- Dose-response curves: Generate IC₅₀ values across multiple concentrations to assess potency and selectivity.

- Resistance testing: For antimicrobial studies, evaluate cross-resistance using strains with known mutations in target pathways.

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

- Liquid-liquid extraction: Use dichloromethane/water partitioning to remove polar byproducts.

- Flash chromatography: Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for high-resolution separation.

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity.

- Purity validation should align with protocols for structurally similar compounds, such as 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine (CAS 954221-58-0), which requires ≥95% purity for biological testing .

Q. How can researchers mitigate decomposition risks during storage or handling of this compound?

- Storage: Use amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.

- Handling: Conduct reactions under anhydrous conditions and monitor for degradation via TLC or LC-MS.

- Stability studies: Perform accelerated stability testing (e.g., 40°C/75% RH for 1 week) to identify degradation pathways, as recommended for labile pyrimidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.